

IRAK4-IN-26: A Technical Guide for Researchers

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An In-depth Technical Guide on the Potent and Selective IRAK4 Inhibitor

This guide provides a comprehensive technical overview of **IRAK4-IN-26**, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway in inflammatory and autoimmune diseases.

Core Compound Information

IRAK4-IN-26 is a cell-permeable indolo[2,3-c]quinoline derivative that demonstrates high potency and selectivity for IRAK4. Its development was first reported by Tumey, L.N., et al. in Bioorganic & Medicinal Chemistry Letters in 2014.



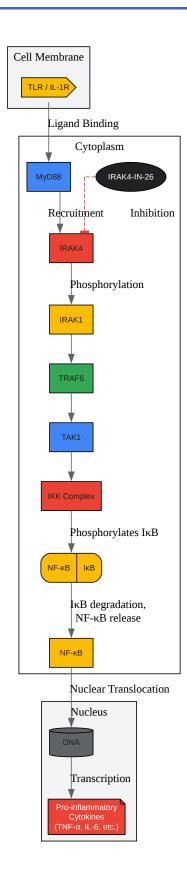
| Property | Value |
|-----------------------------|--|
| Chemical Name | Not explicitly stated in publicly available documents. It is referred to as "Compound 26" in the primary literature. |
| Molecular Formula | C25H27N5O2 |
| Appearance | Pale yellow powder |
| Solubility | Aqueous solubility of 100 μg/ml at pH 7.4; Soluble in DMSO at 50 mg/mL. |
| Primary Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |
| Potency (IC ₅₀) | 94 pM against IRAK4. |
| Selectivity | Displays significantly reduced potency against IRAK1 (IC $_{50}$ = 65 nM) and high selectivity over a panel of 27 other kinases. |
| Biological Activity | Blocks R848-induced TNF- α and IL-6 production in primary human monocytes and inhibits LPS-induced TNF- α production in mice at a dose of 100 mpk. |

Mechanism of Action and Signaling Pathway

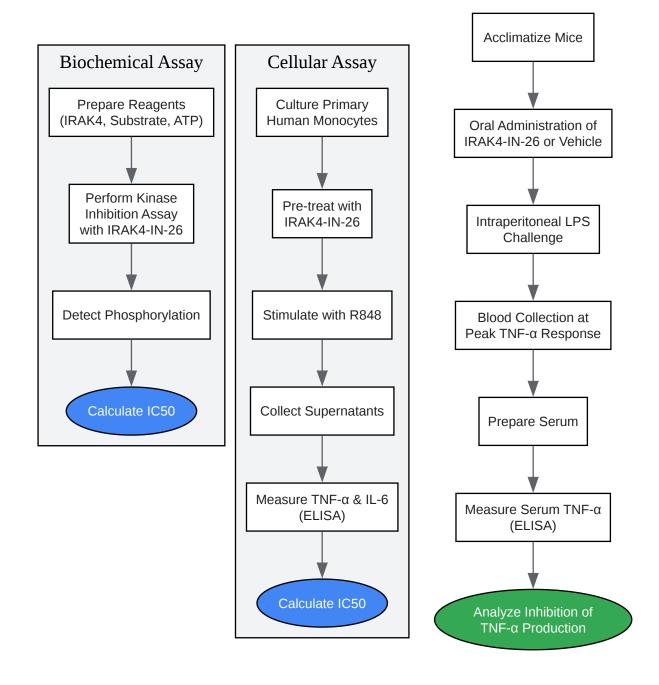
IRAK4 is a critical serine/threonine kinase that functions as an essential upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

IRAK4-IN-26, as a potent inhibitor of IRAK4's kinase activity, blocks this signaling cascade at an early and critical juncture. By preventing the phosphorylation of downstream targets, it effectively suppresses the production of inflammatory mediators.









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